Propanoic acid, 3-[(1-piperidinylthioxomethyl)thio]-
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Overview
Description
Propanoic acid, 3-[(1-piperidinylthioxomethyl)thio]- is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a propanoic acid backbone and a piperidinylthioxomethylthio group. It is known for its potential in targeted protein degradation, making it a valuable tool in chemical biology and drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3-[(1-piperidinylthioxomethyl)thio]- typically involves multiple steps. One common method includes the reaction of propanoic acid derivatives with piperidinylthioxomethylthio compounds under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors and advanced purification techniques to obtain the desired product with high efficiency .
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 3-[(1-piperidinylthioxomethyl)thio]- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different thioether derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, which can be further utilized in different applications .
Scientific Research Applications
Propanoic acid, 3-[(1-piperidinylthioxomethyl)thio]- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex molecules and as a reagent in various organic reactions.
Biology: The compound is employed in the study of protein degradation pathways and the development of targeted protein degraders.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of propanoic acid, 3-[(1-piperidinylthioxomethyl)thio]- involves its interaction with specific molecular targets, leading to the degradation of target proteins. The compound acts as a ligand that binds to the target protein, facilitating its recognition and degradation by the cellular machinery. This process is mediated through the ubiquitin-proteasome pathway, where the compound tags the target protein for degradation .
Comparison with Similar Compounds
Similar Compounds
Propanoic acid: A simpler carboxylic acid with antimicrobial properties.
3-Phenylpropionic acid: A compound with a benzene ring conjugated to a propanoic acid, used in various chemical applications.
Uniqueness
Propanoic acid, 3-[(1-piperidinylthioxomethyl)thio]- stands out due to its unique structure and its ability to act as a targeted protein degrader. This property makes it a valuable tool in chemical biology and drug discovery, distinguishing it from other similar compounds .
Properties
CAS No. |
81994-78-7 |
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Molecular Formula |
C9H15NO2S2 |
Molecular Weight |
233.4 g/mol |
IUPAC Name |
3-(piperidine-1-carbothioylsulfanyl)propanoic acid |
InChI |
InChI=1S/C9H15NO2S2/c11-8(12)4-7-14-9(13)10-5-2-1-3-6-10/h1-7H2,(H,11,12) |
InChI Key |
HIQRGZLRYIIPLT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=S)SCCC(=O)O |
Origin of Product |
United States |
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